1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride
Overview
Description
4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) is a stimulant designer drug belonging to the pyrrolidinophenone class. It is known for its potential to produce euphoria, similar to other classical stimulants . This compound first emerged as a designer drug in Germany in the late 1990s and early 2000s .
Preparation Methods
The synthesis of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The initial step involves the condensation of 4-methoxybenzaldehyde with pyrrolidine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with a suitable acylating agent, such as propionyl chloride, to form the final product, 4-Methoxy-.alpha.-Pyrrolidinopropiophenone.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Research studies utilize this compound to understand its metabolism and effects on biological systems.
Medicine: Although not approved for medical use, it is studied for its potential effects on the central nervous system.
Industry: It is used in forensic and toxicological research to develop detection methods for designer drugs
Mechanism of Action
The mechanism of action of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation .
Comparison with Similar Compounds
4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) is structurally related to several other compounds:
α-Pyrrolidinopropiophenone (α-PPP): Similar in structure but lacks the methoxy group.
4’-Methyl-α-pyrrolidinopropiophenone (MPPP): Contains a methyl group instead of a methoxy group.
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): Contains a methylenedioxy group on the phenyl ring.
3’,4’-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): Similar structure with a butyl chain instead of a propyl chain.
The uniqueness of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) lies in its specific substitution pattern, which influences its pharmacological properties and metabolic pathways.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXEPKGUANWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344562 | |
Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794760-01-2 | |
Record name | Moppp HCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOPPP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.